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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of
chloropentamethyldisilane (CISi(CHs)2Si(CHs)s). As a key intermediate in organosilicon
chemistry, a thorough understanding of its structural characterization is paramount for
researchers, scientists, and professionals in drug development and materials science. This
document presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for chloropentamethyldisilane. Each section
integrates theoretical principles with experimental data, offering insights into the causal
relationships between molecular structure and spectral features. Detailed experimental
protocols are provided to ensure methodological reproducibility and self-validation.

Introduction

Chloropentamethyldisilane is a versatile organosilicon compound utilized as a precursor in
the synthesis of various silicon-containing polymers and fine chemicals.[1] Its reactivity is
primarily dictated by the labile silicon-chlorine bond, which readily undergoes nucleophilic
substitution. Accurate and unambiguous characterization of this compound is crucial for quality
control and for understanding its reaction pathways. Spectroscopic techniques such as NMR,
IR, and MS provide a powerful toolkit for elucidating the molecular structure and purity of
chloropentamethyldisilane. This guide will delve into the interpretation of these spectra to
provide a complete analytical profile of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of
chloropentamethyldisilane, providing detailed information about the hydrogen, carbon, and
silicon environments within the molecule.

'H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. In
chloropentamethyldisilane, two distinct methyl environments are expected: the three methyl
groups attached to the trimethylsilyl moiety (Si(CHs)3) and the two methyl groups attached to
the chlorodimethylsilyl moiety (CISi(CHs)z2).

Data Presentation: tH NMR

. Chemical Shift Lo . .
Signal Multiplicity Integration Assignment
(3) ppm
1 ~0.15 Singlet 9H -Si(CHs)3
2 ~0.40 Singlet 6H -Si(CH3)2Cl

Note: Chemical
shifts are
approximate and
can vary slightly
based on solvent
and

concentration.

Interpretation and Causality:

The H NMR spectrum of chloropentamethyldisilane displays two sharp singlets, consistent
with the two types of methyl groups in the molecule.[2] The upfield signal at approximately 0.15
ppm is assigned to the nine protons of the trimethylsilyl group. The signal further downfield,
around 0.40 ppm, corresponds to the six protons of the dimethylsilyl group. This downfield shift
is attributed to the deshielding effect of the electronegative chlorine atom attached to the same
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silicon, which draws electron density away from the methyl protons.[3] The 9:6 integration ratio
of these two peaks confirms the relative number of protons in each environment.

Experimental Protocol: H NMR

o Sample Preparation: Dissolve approximately 10-20 mg of chloropentamethyldisilane in
~0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as
an internal standard.

 Instrument: A 400 MHz (or higher) NMR spectrometer.

e Parameters:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

[¢]

Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

[e]

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

o

Acquisition Time (aq): At least 4 seconds for good resolution.

[¢]

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

e Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by
phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

3C NMR Spectroscopy

Carbon-13 NMR complements the *H NMR data by providing information on the carbon
skeleton of the molecule. Similar to the proton spectrum, two distinct signals are expected for
the two different methyl carbon environments.

Data Presentation: 13C NMR
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Signal Chemical Shift (8) ppm Assighment
1 ~-15 -Si(CHs)3
2 ~45 -Si(CH3)2Cl

Note: Chemical shifts are
approximate and based on
typical values for similar
structures.[4][5]

Interpretation and Causality:

The 13C{tH} NMR spectrum is expected to show two singlets. The carbon atoms of the
trimethylsilyl group are predicted to resonate at a higher field (lower ppm value) around -1.5
ppm. The carbons of the dimethylsilyl group, being closer to the electronegative chlorine atom,
will be deshielded and thus appear at a lower field (higher ppm value) around 4.5 ppm.[6] The
relative proximity of the substituent to the carbon atom directly influences its chemical shift.

Experimental Protocol: 33C NMR

o Sample Preparation: Use the same sample prepared for *H NMR analysis.

¢ Instrument: A 100 MHz (or higher, corresponding to the *H frequency) NMR spectrometer.
e Parameters:

Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30").

[e]

Number of Scans: 1024 or more scans are typically required due to the low natural

o

abundance of 13C.

o

Relaxation Delay (d1): 2 seconds.

o

Spectral Width (sw): A range of -10 to 220 ppm.

e Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
Perform phase and baseline correction. Reference the spectrum to the CDCIs solvent peak
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at 77.16 ppm.

29Si NMR Spectroscopy

Silicon-29 NMR is a highly sensitive probe of the electronic environment around the silicon
atoms. For chloropentamethyldisilane, two distinct silicon signals are anticipated.

Data Presentation: 22Si NMR

Signal Chemical Shift (6) ppm Assignment
1 ~-15 -Si(CH3)s
2 ~30 -Si(CHs)2Cl

Note: Chemical shifts are
approximate and based on
known trends for chlorosilanes
and disilanes.[7][8]

Interpretation and Causality:

The 2°Si NMR spectrum provides direct evidence for the two different silicon centers. The
silicon atom of the trimethylsilyl group is expected to have a chemical shift in the upfield region,
around -15 ppm. In contrast, the silicon atom bonded to the chlorine atom is significantly
deshielded and will appear at a much lower field, around +30 ppm.[1] This large downfield shift
is a characteristic feature of silicon atoms bonded to electronegative halogens.[9]

Experimental Protocol: 2°Si NMR

o Sample Preparation: A more concentrated sample (~50-100 mg in 0.7 mL of CDCI5) is often
beneficial due to the low receptivity of the 2°Si nucleus.

¢ Instrument: An NMR spectrometer equipped with a broadband probe capable of observing
29Si nuclei.

¢ Parameters:
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o Pulse Program: An inverse-gated decoupling experiment is recommended to suppress the

negative Nuclear Overhauser Effect (NOE).

o Number of Scans: A large number of scans (several thousand) is typically necessary.

o Relaxation Delay (d1): A longer delay of 10-30 seconds is crucial for quantitative results

due to the long relaxation times of 2°Si nuclei.

e Processing: Standard Fourier transform, phasing, and baseline correction. The spectrum is

referenced to external TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of

chloropentamethyldisilane is characterized by absorptions corresponding to the stretching

and bending of its various bonds.

Data Presentation: IR Spectroscopy

Wavenumber (cm~?) Vibration Type Assignment

~2960, ~2900 C-H stretch Methyl groups

~1410, ~1250 Si-CHs deformation Methyl-silicon bonds
~830, ~780 Si-C stretch & CHs rock Si-(CHs)3 and Si-(CHs)2
~470 Si-Cl stretch Silicon-chlorine bond
~420 Si-Si stretch Silicon-silicon bond

Note: Frequencies are
approximate and based on
typical ranges for organosilicon
compounds.[10][11]

Interpretation and Causality:

The IR spectrum provides a fingerprint of the functional groups present. The strong absorptions

in the 2900-3000 cm~1 region are characteristic of C-H stretching vibrations in the methyl
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groups. The sharp, intense peak around 1250 cm~1 is a hallmark of the symmetric deformation
of methyl groups attached to a silicon atom. The region between 700 and 900 cm~1! contains a
complex pattern of Si-C stretching and methyl rocking vibrations. A key diagnostic peak is the
Si-Cl stretching vibration, which is expected to appear in the 450-600 cm~? region.[10] For
chloropentamethyldisilane, this is anticipated around 470 cm~*. The Si-Si stretching vibration
is typically weak in the IR spectrum and is expected at a lower frequency, around 420 cm™1,

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A thin film of neat liquid chloropentamethyldisilane is prepared
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

¢ Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
e Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Processing: A background spectrum of the clean salt plates is first recorded and then
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization, which is invaluable for confirming its identity and structure.

Data Presentation: Mass Spectrometry (Electron lonization)
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miz Proposed Fragment Relative Intensity
166/168 [M]*, [CsH1sCISiz] Low (M+2 isotope peak)
151 [M - CHs]* High

93 [Si(CHs)2CI]* High

73 [Si(CH3)s3]* Very High (Base Peak)

Note: m/z values and relative
intensities are predicted based
on common fragmentation
pathways of organosilanes.[12]
[13]

Interpretation and Causality:

The mass spectrum of chloropentamethyldisilane is expected to show a molecular ion peak
[M]*". Due to the natural isotopic abundance of chlorine (3>CI:3’Cl = 3:1), the molecular ion will
appear as a pair of peaks at m/z 166 and 168 with an approximate intensity ratio of 3:1.[14][15]

The fragmentation of chloropentamethyldisilane is dominated by cleavage of the Si-Si and
Si-C bonds. The most common fragmentation is the loss of a methyl radical (-15 amu) to form a
stable silyl cation at m/z 151. Cleavage of the Si-Si bond can lead to two prominent fragment
ions: the trimethylsilyl cation, [Si(CH3)s3]* at m/z 73, and the chlorodimethylsilyl cation,
[Si(CH3)2ClI]* at m/z 93. The [Si(CHs)s]* ion is typically very stable and often observed as the
base peak in the spectrum.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: A dilute solution of chloropentamethyldisilane in a volatile solvent
(e.g., dichloromethane or hexane) is introduced into the mass spectrometer via a gas
chromatography (GC-MS) system or by direct injection.

e Instrument: A mass spectrometer capable of electron ionization (ElI).

e Parameters:
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o lonization Mode: Electron lonization (EI).
o Electron Energy: 70 eV.

o Mass Range: A scan range of m/z 40-300 is appropriate.

o Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, its
isotopic pattern, and the characteristic fragment ions.

Visualizations
Molecular Structure

Caption: Molecular structure of chloropentamethyldisilane.

Mass Spectrometry Fragmentation Pathway

[C4H12CISi2]+ (m/z 151)

-*Si(CH3)3 | [C2H6CISI]+ (m/z 93)
- *Si(CH3)2ClI

[C5H15CISi2]+e (m/z 166/168)

[C3HISI]+ (m/z 73)

Click to download full resolution via product page

Caption: Key fragmentation pathways of chloropentamethyldisilane in EI-MS.

Conclusion

The combination of *H, 13C, and 2°Si NMR, IR spectroscopy, and mass spectrometry provides a
robust and comprehensive analytical framework for the characterization of
chloropentamethyldisilane. Each technique offers unique and complementary information,
allowing for the unambiguous confirmation of its molecular structure. The principles and
experimental protocols detailed in this guide serve as a valuable resource for scientists and
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researchers working with this and related organosilicon compounds, ensuring the integrity and
quality of their materials and research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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